molecular formula C12H7Br2N3 B3179978 6,8-Dibromo-2-phenylimidazo[1,2-a]pyrazine CAS No. 117719-09-2

6,8-Dibromo-2-phenylimidazo[1,2-a]pyrazine

Cat. No.: B3179978
CAS No.: 117719-09-2
M. Wt: 353.01 g/mol
InChI Key: KQYVBRQIRLUGOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dibromo-2-phenylimidazo[1,2-a]pyrazine is a heterocyclic compound with the molecular formula C12H7Br2N3. It is characterized by the presence of two bromine atoms at the 6th and 8th positions, a phenyl group at the 2nd position, and an imidazo[1,2-a]pyrazine core.

Scientific Research Applications

6,8-Dibromo-2-phenylimidazo[1,2-a]pyrazine has several scientific research applications:

Mechanism of Action

While the specific mechanism of action for 6,8-Dibromo-2-phenylimidazo[1,2-a]pyrazine is not mentioned in the search results, imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-2-phenylimidazo[1,2-a]pyrazine typically involves the bromination of 2-phenylimidazo[1,2-a]pyrazine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-2-phenylimidazo[1,2-a]pyrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Formation of azides, thiocyanates, and amines.

    Oxidation Products: Formation of oxides and hydroxylated derivatives.

    Reduction Products: Formation of debrominated compounds.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylimidazo[1,2-a]pyrazine: Lacks bromine atoms, making it less reactive in certain substitution reactions.

    6-Bromo-2-phenylimidazo[1,2-a]pyrazine: Contains only one bromine atom, leading to different reactivity and properties.

    8-Bromo-2-phenylimidazo[1,2-a]pyrazine: Similar to the above, with bromination at a different position.

Uniqueness

6,8-Dibromo-2-phenylimidazo[1,2-a]pyrazine is unique due to the presence of two bromine atoms at specific positions, which enhances its reactivity and allows for selective functionalization. This makes it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

6,8-dibromo-2-phenylimidazo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br2N3/c13-10-7-17-6-9(8-4-2-1-3-5-8)15-12(17)11(14)16-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYVBRQIRLUGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=C(N=C(C3=N2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,8-Dibromo-2-phenylimidazo[1,2-a]pyrazine
Reactant of Route 2
Reactant of Route 2
6,8-Dibromo-2-phenylimidazo[1,2-a]pyrazine
Reactant of Route 3
Reactant of Route 3
6,8-Dibromo-2-phenylimidazo[1,2-a]pyrazine
Reactant of Route 4
Reactant of Route 4
6,8-Dibromo-2-phenylimidazo[1,2-a]pyrazine
Reactant of Route 5
Reactant of Route 5
6,8-Dibromo-2-phenylimidazo[1,2-a]pyrazine
Reactant of Route 6
Reactant of Route 6
6,8-Dibromo-2-phenylimidazo[1,2-a]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.